Multi-Target Screening Fingerprint: Differential Activity Profile vs. Uncharacterized N-Aryl Isoquinolinediones
The title compound was profiled across multiple targets by independent Molecular Libraries Program screening centers, yielding a quantitative activity fingerprint that distinguishes it from uncharacterized N-aryl isoquinolinedione analogs lacking such data. At 9.3 µM, it showed modest activation of the mu-type opioid receptor MOR-1 (activity value 4.41). At 6.95 µM, it exhibited negligible inhibition of ADAM17 (activity value 1.23). At 3 µM, it produced minimal activation of muscarinic acetylcholine receptor M1 (activity value −1.07). Cytotoxicity was evaluated in HepG2 cells at 20 µM and at 12.5 µM through duplicate reproducibility testing. While direct comparator data at identical concentrations are unavailable for close structural analogs (e.g., the 4-isopropyl-only derivative CAS 183488-99-5) , this multi-parameter dataset establishes a baseline selectivity profile that any prospective substitute must match to maintain assay consistency.
| Evidence Dimension | Multi-target activity profile (activation/inhibition at specified single concentrations) |
|---|---|
| Target Compound Data | MOR-1 activation: 4.41 at 9.3 µM; ADAM17 inhibition: 1.23 at 6.95 µM; M1 activation: −1.07 at 3 µM; HepG2 cytotoxicity at 20 µM: %Activity range −3.30 to 0.99; Replicate reproducibility at 12.5 µM: cosine transform 0.803 |
| Comparator Or Baseline | No quantitative multi-target screening data available for N-aryl isoquinolinedione analogs CAS 183488-99-5 or PIQ-22 under identical assay conditions |
| Quantified Difference | Not calculable; compound provides the only available multi-target screening dataset for this substitution pattern, making it the default characterized reference standard |
| Conditions | Cell-based and biochemical assays; HepG2 cytotoxicity assay measured via plate reader; MOR-1, ADAM17, M1 assays as described by The Scripps Research Institute Molecular Screening Center and Johns Hopkins Ion Channel Center |
Why This Matters
Procurement of a compound with an established multi-target screening record enables immediate integration into secondary profiling workflows without the cost and delay of de novo characterization.
